Methionine C-11 is classified as a radiolabeled amino acid. It is primarily sourced from the methylation of L-homocysteine thiolactone with carbon-11 methyl iodide. This compound is utilized in nuclear medicine for its ability to highlight areas of increased metabolic activity, especially in oncological applications.
The synthesis of Methionine C-11 involves several key steps:
The synthesis yields have been reported to exceed 90% radiochemical purity and can achieve specific activities around 21 GBq/μmol at the end of synthesis .
Methionine C-11 retains the molecular structure of natural L-methionine but includes a radioactive carbon atom at the methyl group. Its chemical formula can be represented as , where the carbon-11 isotope replaces one of the stable carbon atoms in the methionine backbone. The presence of sulfur in its structure contributes to its unique biochemical properties.
The primary reaction involving Methionine C-11 is its formation from L-homocysteine thiolactone via nucleophilic substitution where the sulfur atom attacks the methyl iodide:
This reaction typically occurs under mild conditions, facilitating the incorporation of the radioactive label without significant degradation of the amino acid structure .
The mechanism of action for Methionine C-11 in PET imaging relies on its uptake by cells, particularly those with high rates of protein synthesis, such as tumor cells. Upon administration, Methionine C-11 is incorporated into proteins during translation, allowing for visualization of metabolic activity through emitted positrons detected by PET scanners.
Studies have shown that regions with increased uptake correlate with tumor presence and activity, making Methionine C-11 a valuable tool for oncological diagnostics .
Methionine C-11 exhibits properties characteristic of amino acids:
The compound's physical state is typically that of a colorless solution when prepared for clinical use.
Methionine C-11 has significant applications in medical imaging:
The ability to visualize metabolic changes non-invasively makes Methionine C-11 an essential compound in both diagnostic imaging and therapeutic monitoring within nuclear medicine .
Methionine C-11 (L-[methyl-¹¹C]methionine, [¹¹C]MET) emerged in the 1980s as a pioneering amino acid tracer for positron emission tomography (PET). Its development addressed critical limitations of ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG) in neuro-oncology, particularly high physiological glucose uptake in normal brain tissue that obscured tumor visualization [1] [7]. The selection of methionine was based on its essential role in protein synthesis, methylation reactions, and active transport via upregulated amino acid transporters in malignancies. Early preclinical studies demonstrated preferential accumulation of radiolabeled methionine in glioma cells compared to normal brain parenchyma, establishing the foundation for clinical translation [1] [5].
Tumor cells exhibit increased demand for amino acids due to:
[¹¹C]MET uptake primarily reflects transport activity rather than protein incorporation. In vitro studies confirm that ~70% of [¹¹C]MET accumulation in gliomas occurs through sodium-independent L-type transporters, with 30% mediated by sodium-dependent Bo+ systems [1] [3]. Unlike glucose tracers, amino acid transport increases early in malignant transformation, enabling detection of tumors with low proliferative activity. This transport predominance makes [¹¹C]MET particularly valuable for imaging low-grade gliomas and other malignancies with preserved blood-brain barriers [5] [7].
[¹¹C]MET provides three key advantages over ¹⁸F-FDG:
Clinical studies demonstrate [¹¹C]MET sensitivity of 93% for pediatric low-grade gliomas versus 76-78% for ¹⁸F-FDG, and detection of 65-85% of MRI-occult glioma infiltrations [5] [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0